molecular formula C13H8F3NO2 B8767806 Methyl 2-(3,4,5-trifluorophenyl)isonicotinate

Methyl 2-(3,4,5-trifluorophenyl)isonicotinate

Cat. No.: B8767806
M. Wt: 267.20 g/mol
InChI Key: ITELFYMVFZUJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4,5-trifluorophenyl)isonicotinate is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

methyl 2-(3,4,5-trifluorophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H8F3NO2/c1-19-13(18)7-2-3-17-11(6-7)8-4-9(14)12(16)10(15)5-8/h2-6H,1H3

InChI Key

ITELFYMVFZUJLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-bromoisonicotinate (4 g, 18.52 mmol), 3,4,5-trifluorophenylboronic acid (4.89 g, 27.77 mmol), potassium carbonate (3.84 g, 27.77 mmol) and PdCl2 (dppf) (0.402 g, 0.56 mmol) were mixed in methanol (30 mL) in two separate 20 mL microwave vials. The vials were capped and heated at 100° C. for 10 min in a single node microwave reactor. Water and DCM were added and the phases were separated. The water phase (pH 9) was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield a brown solid. The residue was dissolved in DCM and purified by SCX-2 cation exchange chromatography. Methyl 2-(3,4,5-trifluorophenyl)isonicotinate (2.62 g, 52%) was isolated as a slightly yellow solid. MS m/z 268 (M+H)+
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0.402 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.